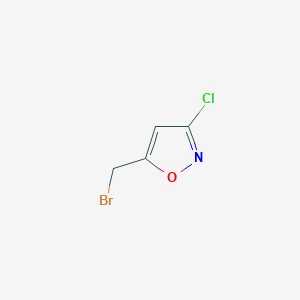

3-Chloro-5-bromomethylisoxazole

Description

Properties

Molecular Formula |

C4H3BrClNO |

|---|---|

Molecular Weight |

196.43 g/mol |

IUPAC Name |

5-(bromomethyl)-3-chloro-1,2-oxazole |

InChI |

InChI=1S/C4H3BrClNO/c5-2-3-1-4(6)7-8-3/h1H,2H2 |

InChI Key |

VIFJEILPRNYQMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1Cl)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key structural analogs of 3-Chloro-5-bromomethylisoxazole, highlighting substituent variations and their implications:

Key Observations :

- Halogen Position : Bromine at position 5 (as in 5-(Bromomethyl)-3-methylisoxazole) enhances electrophilicity compared to position 3.

- Reactivity : Bromomethyl groups (e.g., in 3-(Bromomethyl)-5-methylisoxazole) are more reactive toward nucleophiles than chloromethyl groups due to bromine’s better leaving-group ability.

- Steric Effects : Bulky substituents like ethyl (in 5-Bromo-3-ethyl-isoxazole) reduce reaction rates in SN2 mechanisms compared to methyl or bromomethyl groups.

Physicochemical Properties

Solubility and Stability

- 3-(Bromomethyl)-5-methylisoxazole : Soluble in DMSO at 5 g/250 mg; 96% purity.

- 5-Bromo-3-ethyl-isoxazole : Predicted hydrophobicity (LogP ≈ 2.1) suggests moderate lipid solubility.

- This compound: Expected to exhibit lower solubility in polar solvents compared to its amino-methyl analog (3-Bromo-5-aminomethylisoxazole) due to reduced hydrogen-bonding capacity.

Spectroscopic Data

- IR/NMR Trends : Bromomethyl groups in isoxazoles show characteristic C-Br stretching at ~533 cm⁻¹ (IR) and methylene proton signals at δ 2.77 ppm (¹H-NMR).

- Mass Spectrometry : Analogs like 5-Bromo-3-ethyl-isoxazole exhibit [M+H]+ peaks at m/z 175.97, while bromomethyl derivatives often show fragmentation patterns corresponding to Br loss.

Comparative Reactivity

Preparation Methods

Cyclization Step

A mixture of N-dichloroacetyl-propargylamine (75.9 g, 0.457 mol) and potassium bicarbonate (68.65 g, 0.686 mol) in wet N,N-dimethylformamide (DMF, 610 mL) is treated with dibromoformaldoxime (46.37 g, 0.229 mol) at room temperature. The reaction is stirred for 3 hours, evaporated under reduced pressure, and extracted with ethyl acetate. The organic layer is concentrated to yield 3-chloro-5-hydroxymethylisoxazole as an intermediate.

Bromination Step

The hydroxymethyl intermediate is refluxed with 48% hydrobromic acid (750 mL) and water (250 mL) for 4 hours. This converts the hydroxymethyl group (-CH2OH) to a bromomethyl moiety (-CH2Br) via acid-catalyzed nucleophilic substitution. The product, 3-chloro-5-bromomethylisoxazole , is isolated by distillation (b.p. 95°C at 1 mmHg).

Key Data:

-

Yield : ~50–60% (estimated from stoichiometric ratios).

Direct Bromination of Hydroxymethyl Isoxazole Intermediates

This one-step approach brominates pre-synthesized hydroxymethylisoxazole derivatives using concentrated hydrobromic acid.

Procedure

3-Chloro-5-hydroxymethylisoxazole (15.0 g) is dissolved in 48% aqueous HBr (250 mL) and heated to 100°C for 16 hours. The reaction mixture is cooled, neutralized with sodium bicarbonate, and extracted with dichloromethane. Evaporation yields This compound as a pale yellow oil (11.8 g).

Key Data:

-

Yield : 53.6% (calculated from starting material).

-

Reaction Time : 16 hours.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 (Cyclization + Bromination) | Method 2 (Direct Bromination) |

|---|---|---|

| Steps | 2 | 1 |

| Key Reagents | Dibromoformaldoxime, HBr | HBr |

| Reaction Time | 7 hours (total) | 16 hours |

| Yield | ~50–60% | ~53.6% |

| Purity Control | Distillation, NMR | Extraction, NMR |

| Scalability | Moderate (requires cyclization step) | High (direct bromination) |

Reaction Mechanisms and Optimization

Cyclization Mechanism

The reaction between dibromoformaldoxime and propargylamine derivatives proceeds via a [3+2] cycloaddition, forming the isoxazole ring. The electron-withdrawing bromine atoms stabilize the transition state, favoring regioselective formation of the 3,5-disubstituted product.

Bromination Mechanism

The hydroxymethyl group undergoes SN2 substitution with bromide ions in acidic conditions. Protonation of the hydroxyl group converts it into a better leaving group (H2O), enabling bromide attack to form the bromomethyl derivative.

Optimization Strategies

-

Temperature Control : Maintaining 100°C during bromination minimizes side reactions (e.g., elimination).

-

Solvent Choice : Polar aprotic solvents like DMF enhance cyclization efficiency.

Industrial-Scale Production Considerations

-

Cost Efficiency : Method 2 avoids the need for dibromoformaldoxime, reducing raw material costs.

-

Waste Management : HBr recovery systems are critical due to the large volumes used.

-

Safety : Corrosive HBr requires specialized equipment for handling at high temperatures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-5-bromomethylisoxazole, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromomethylation of 3-chloroisoxazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or photochemical activation) can yield the target compound. Purity optimization involves recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) and characterization via HPLC with UV detection (λ = 254 nm) .

- Data Validation : Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane:EtOAc 4:1) and confirm purity via elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodology :

- 1H-NMR : The bromomethyl (-CH2Br) group appears as a singlet at δ ~4.3–4.5 ppm, while the isoxazole ring protons resonate as a singlet at δ ~6.2–6.5 ppm.

- 13C-NMR : The brominated carbon (C-Br) appears at δ ~25–30 ppm, and the isoxazole carbons (C3, C5) are observed at δ ~95–105 ppm.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 235.93 for C4H4BrClNO) with <2 ppm error .

Advanced Research Questions

Q. What strategies address contradictory data in the stability of this compound under varying pH conditions?

- Methodology :

- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor degradation products (e.g., 3-chloro-5-hydroxymethylisoxazole) via LC-MS.

- Mechanistic Insight : Under acidic conditions (pH <3), hydrolysis proceeds via SN1 pathways, while alkaline conditions (pH >10) favor elimination reactions. Use DFT calculations to model transition states .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to determine electrophilicity (ω) and nucleophilic Parr functions. The bromomethyl group exhibits high electrophilicity (ω >5 eV), making it reactive in Suzuki-Miyaura couplings.

- Experimental Validation : Test predictions using Pd(PPh3)4 catalysts with arylboronic acids (e.g., phenylboronic acid) in THF/Na2CO3 at 80°C. Monitor yields (typically 60–80%) and byproducts via GC-MS .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodology :

- LC-MS/MS : Use a C18 column (2.6 μm, 100 Å) with gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities (e.g., residual 3-chloroisoxazole) at LOD <0.1 ppm.

- Isotopic Dilution : Spike samples with deuterated internal standards (e.g., this compound-d2) to improve quantification accuracy .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

- Root Cause : Polymorphism or residual solvent retention (e.g., ethyl acetate).

- Resolution :

- Perform DSC analysis (heating rate 10°C/min) to identify polymorphic transitions.

- Use Karl Fischer titration to quantify residual solvents (<0.1% w/w).

- Compare crystallographic data (e.g., CCDC entries) to confirm unit cell consistency .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Protocols :

- Use inert atmosphere (N2/Ar) to prevent unintended radical reactions.

- Employ explosion-proof fume hoods and secondary containment for brominated intermediates.

- Monitor air quality for bromine vapor (<0.1 ppm TWA) using real-time sensors .

Structural and Functional Derivatives

Q. How does substitution at the bromomethyl position alter the bioactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.